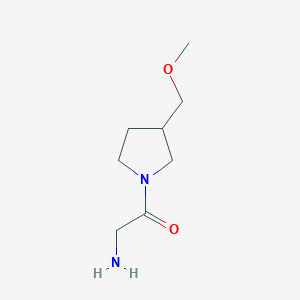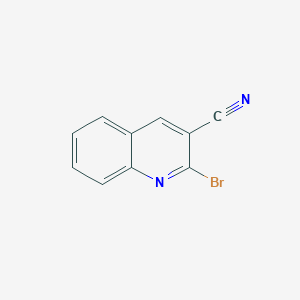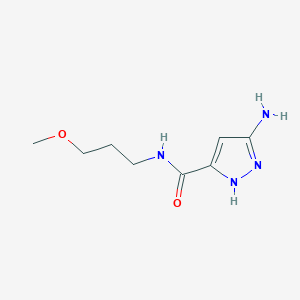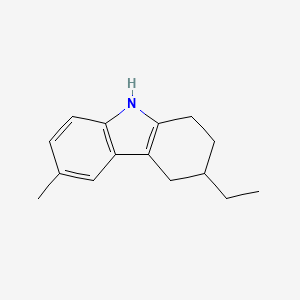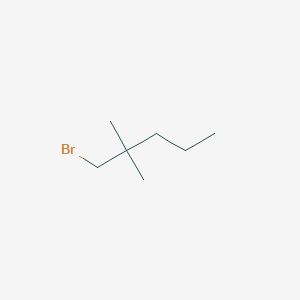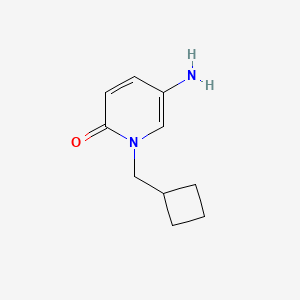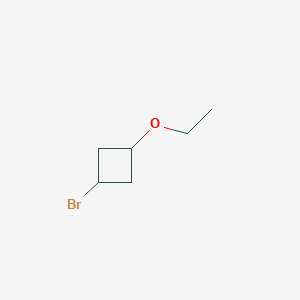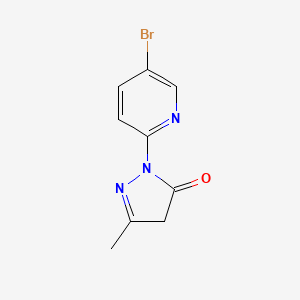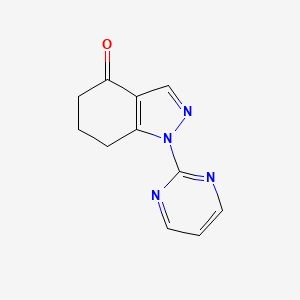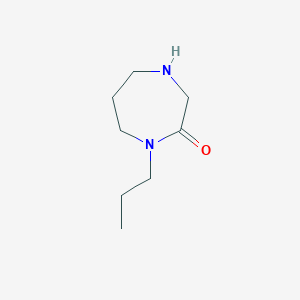
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
Overview
Description
“1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 872422-15-6 . It has a molecular weight of 259.07 and its linear formula is C10H8BrFO2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H8BrFO2 .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored sealed in a dry environment at room temperature .
Scientific Research Applications
Bioactivity and Synthesis
Cyclopropanecarboxylic acid derivatives, including those related to 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, have been a focus in the synthesis of biologically active compounds. Research indicates the significant biological activity of these compounds. For instance, derivatives of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea have shown excellent herbicidal and fungicidal activities, showcasing the potential of cyclopropanecarboxylic acid derivatives in agricultural applications (Tian et al., 2009).
Material Science and Electrooptical Properties
In material science, the introduction of different substituents like fluoro, chloro, bromo, and cyano into phenolic moieties of certain carboxylates leads to the production of new series of esters with significant nematic ranges. These esters, including those with structures similar to this compound, have been reported to possess useful electrooptical properties and very low injected smectic tendencies, making them valuable in the field of liquid crystal technology (Gray & Kelly, 1981).
Alzheimer's Disease Research
In medical research, similar compounds like 1‐(3′,4′‐dichloro‐2‐fluoro[1,1′‐biphenyl]‐4‐yl)‐cyclopropanecarboxylic acid (CHF5074) have been evaluated for their effects on brain β-amyloid pathology and spatial memory in mouse models of Alzheimer's disease. This highlights the potential therapeutic applications of cyclopropanecarboxylic acid derivatives in neurodegenerative diseases (Imbimbo et al., 2009).
Antimicrobial Activity
The acylation of certain piperidines with cyclopropanecarbonylchloride and fluoro-benzoylchlorides has led to the formation of cyclopropanecarboxylic acid esters and fluorobenzoic esters with antimicrobial properties. These compounds have shown promising in vitro activity against various bacterial strains and yeast fungus, indicating the potential of cyclopropanecarboxylic acid derivatives in developing new antimicrobial agents (Issayeva et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADMCJEKQAEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735537 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872422-15-6 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
